molecular formula C25H24F2N4O2 B12644039 N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine

N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine

Cat. No.: B12644039
M. Wt: 450.5 g/mol
InChI Key: HJGGRUCQMXKPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-Imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-amine is a structurally complex molecule featuring a tetrahydrobenzo[d]isoxazole core fused to a cyclohexene ring. Key substituents include a 3,5-difluorobenzyl group at the amine position and a phenyl ring substituted with methoxy and 4-methylimidazole moieties. The compound’s lipophilicity and metabolic stability may be influenced by the difluorobenzyl group, while the methylimidazole moiety could contribute to target binding via hydrogen bonding or π-π interactions .

Properties

Molecular Formula

C25H24F2N4O2

Molecular Weight

450.5 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-3-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4,5,6,7-tetrahydro-1,2-benzoxazol-7-amine

InChI

InChI=1S/C25H24F2N4O2/c1-15-13-31(14-29-15)22-7-6-17(10-23(22)32-2)24-20-4-3-5-21(25(20)33-30-24)28-12-16-8-18(26)11-19(27)9-16/h6-11,13-14,21,28H,3-5,12H2,1-2H3

InChI Key

HJGGRUCQMXKPAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=NOC4=C3CCCC4NCC5=CC(=CC(=C5)F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine typically involves a multi-step process:

    Formation of the Benzyl Intermediate: The initial step involves the preparation of the 3,5-difluorobenzyl intermediate through a halogenation reaction using fluorine gas or a fluorinating agent.

    Coupling Reaction: The benzyl intermediate is then coupled with 3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Cyclization: The coupled product undergoes cyclization to form the tetrahydrobenzo[d]isoxazol ring system. This step may involve the use of a strong base or acid catalyst.

    Amination: Finally, the compound is aminated to introduce the amine group at the 7th position of the tetrahydrobenzo[d]isoxazol ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various acids or bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.

    Biology: It is used in biological studies to understand its effects on cellular pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Agrochemical Analogs (Diflubenzuron and Fluazuron)

Compound: Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Core Structure : Benzamide with urea linkage and difluorobenzoyl group.
  • Key Differences : The target compound lacks the urea moiety critical for chitin synthesis inhibition in diflubenzuron. Instead, its amine-linked tetrahydroisoxazole core may target different biological pathways, such as kinase or enzyme inhibition.

Comparative Data Table

Compound Name Core Structure Key Substituents Application Reference
Target Compound Tetrahydroisoxazole 3,5-difluorobenzyl, Methylimidazole Hypothetical Pharma N/A
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro... Benzoimidazole Fluorophenyl, Benzodioxolyl Pharmaceutical synth
Diflubenzuron Benzamide 2,6-difluoro, Urea linkage Insecticide

Research Findings and Hypotheses

  • Physicochemical Properties: The difluorobenzyl group in the target compound likely enhances lipophilicity and membrane permeability compared to non-fluorinated analogs. This is supported by the prevalence of fluorinated groups in agrochemicals like fluazuron for improved bioavailability .
  • This contrasts with benzoimidazole derivatives (), which often target DNA or microtubules .
  • Synthetic Challenges : The tetrahydroisoxazole core requires precise stereochemical control during synthesis, unlike the more straightforward benzoimidazole formation described in .

Biological Activity

N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-amine is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H24F2N4O
  • Molecular Weight : 432.48 g/mol
  • CAS Number : 1433663-97-8

The compound features a complex structure that includes a benzoisoxazole moiety and an imidazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example:

  • In vitro Studies :
    • The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported at approximately 25.72 ± 3.95 µM for MCF-7 cells .
    • Flow cytometry analysis demonstrated that the compound induces apoptosis in cancer cells in a dose-dependent manner .
  • In vivo Studies :
    • Animal models treated with the compound exhibited suppressed tumor growth compared to control groups. This suggests a potential for therapeutic application in oncology .

The mechanisms by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest additional biological activities:

  • Anti-inflammatory Effects :
    • The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.
  • Antimicrobial Activity :
    • Some derivatives of similar compounds have shown promise against bacterial strains, indicating potential for further exploration in antimicrobial therapy.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerMCF-725.72 ± 3.95
AnticancerU8745.2 ± 13.0
Anti-inflammatoryCOX InhibitionNot specified
AntimicrobialVariousNot specified

Case Study 1: Efficacy Against Glioblastoma

In a controlled study involving U87 glioblastoma cells, this compound was administered at varying concentrations. Results indicated a significant reduction in cell viability at concentrations above 30 µM after 48 hours of treatment.

Case Study 2: Apoptotic Pathway Activation

A separate study investigated the apoptotic mechanisms activated by the compound in MCF-7 cells. The study utilized flow cytometry to analyze Annexin V staining and found that treatment with the compound resulted in increased early and late apoptotic cell populations compared to untreated controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.